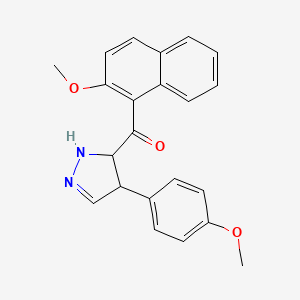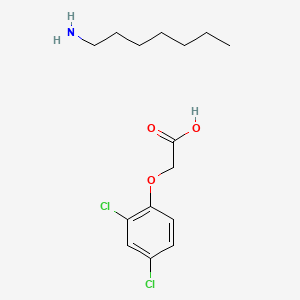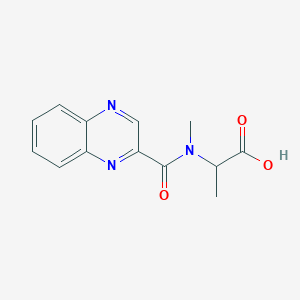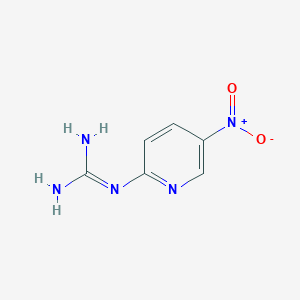
N-(5-Nitropyridin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Nitropyridin-2-yl)guanidine is a chemical compound with the molecular formula C6H7N5O2 It is a derivative of guanidine, featuring a nitro group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitropyridin-2-yl)guanidine typically involves the reaction of 2-chloro-5-nitropyridine with guanidine. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires heating to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are carefully controlled to ensure consistency and efficiency. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Nitropyridin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N-(5-aminopyridin-2-yl)guanidine, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
N-(5-Nitropyridin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of N-(5-Nitropyridin-2-yl)guanidine involves its interaction with specific molecular targets. The nitro group and the guanidine moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(5-Nitropyridin-2-yl)guanidine include other guanidine derivatives and nitro-substituted pyridines. Examples include:
- N-(5-Aminopyridin-2-yl)guanidine
- N-(5-Nitropyridin-2-yl)thiourea
- N-(5-Nitropyridin-2-yl)urea
Uniqueness
This compound is unique due to the presence of both the nitro group and the guanidine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further enhance its significance .
Propriétés
Numéro CAS |
345237-29-8 |
|---|---|
Formule moléculaire |
C6H7N5O2 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
2-(5-nitropyridin-2-yl)guanidine |
InChI |
InChI=1S/C6H7N5O2/c7-6(8)10-5-2-1-4(3-9-5)11(12)13/h1-3H,(H4,7,8,9,10) |
Clé InChI |
ZIAGWGHGUWJHAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


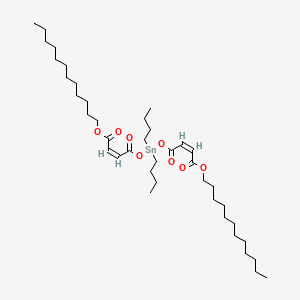
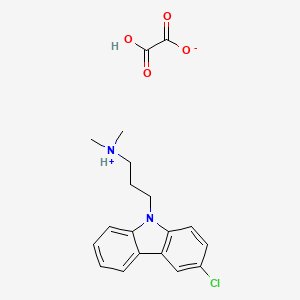
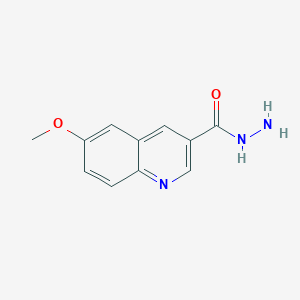
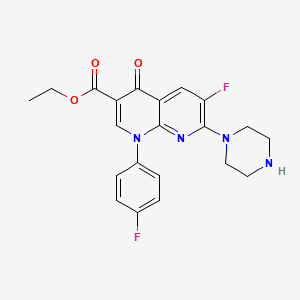
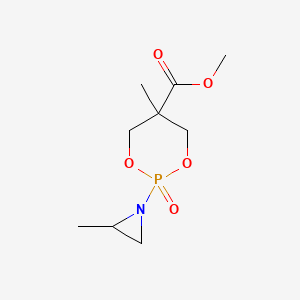
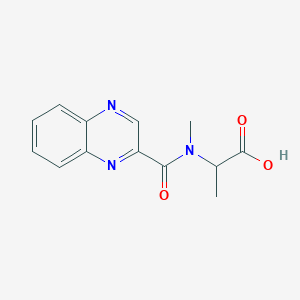
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)


